

Application Note: ETD151 as a Tool for Investigating Fungal Membrane Lipids

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Compound of Interest		
Compound Name:	ETD151	
Cat. No.:	B1576617	Get Quote

Introduction

Fungal infections pose a significant threat to global health, exacerbated by the rise of antifungal drug resistance.[1][2][3] A promising strategy for developing new antifungals is to target unique components of the fungal cell, such as specific membrane lipids.[1][2] ETD151, a 44-residue synthetic peptide optimized from butterfly defensins, has emerged as a potent antifungal agent with a novel mechanism of action.[1][3][4][5] It is active against a range of critical fungal pathogens, including Aspergillus fumigatus, Candida albicans, and the multi-drug resistant phytopathogen Botrytis cinerea.[1][4][5][6] The primary molecular target of ETD151 is glucosylceramide (GlcCer), a functionally important glycosphingolipid (GSL) present in fungal membranes.[1][2][4][7] This specificity makes ETD151 an invaluable research tool for elucidating the role of GlcCer and other sphingolipids in fungal physiology, pathogenesis, and susceptibility to antifungal agents.

Mechanism of Action

ETD151 exerts its antifungal activity through a multifaceted mechanism that originates at the cell surface.[1][4][6] It directly and selectively binds to GlcCer in the fungal membrane.[1][4][8] This interaction is crucial for its activity; fungi lacking GlcCer show significantly lower susceptibility to the peptide.[1][5][7] The binding affinity is in the micromolar range and is enhanced by the C9-methylation of the sphingoid base typical of fungal GlcCer.[4] Upon binding, **ETD151** preferentially localizes at the membrane, where it inserts into and disorders the lipid bilayer, leading to membrane permeabilization.[1][4][8] This initial membrane disruption



triggers a cascade of downstream effects, impacting at least six different cellular pathways, including the spliceosome, ribosome, protein processing, endocytosis, MAPK signaling, and oxidative phosphorylation, without directly affecting the respiratory chain.[4][9]



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Caption: **ETD151** binds to membrane GlcCer, causing permeabilization and downstream pathway disruption.

Quantitative Data Summary

The following table summarizes the reported quantitative metrics for **ETD151**'s activity and binding characteristics. This data is essential for designing experiments and understanding the peptide's potency.

Parameter	Organism/Syst em	Value	Method	Reference
IC50	Novosphingobiu m capsulatum	~75 μM	Growth Inhibition Assay	[2][3][6]
Dissociation Constant (Kd)	Liposomes with B. cinerea GlcCer	μM range	Microscale Thermophoresis	[1][2][3][4][6]
Hyphal Growth Reduction	Aspergillus fumigatus	89%	In vitro assay	[7]
Metabolic Activity Reduction	Aspergillus fumigatus	70%	In vitro assay	[7]



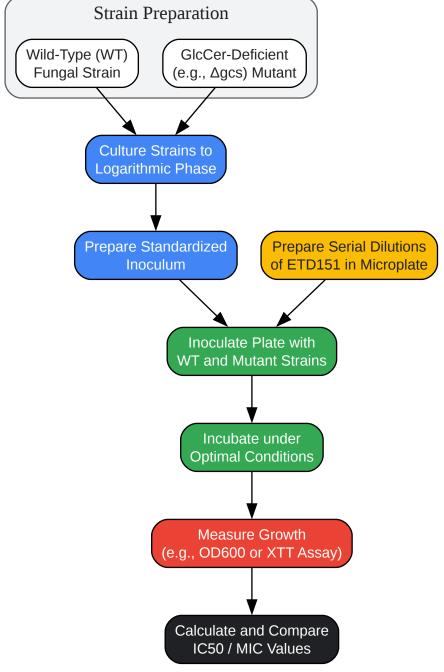
Experimental Protocols and Applications

ETD151 serves as a specific probe to investigate the biology of fungal glycosphingolipids. Below are key applications and detailed protocols for its use in a research setting.

Application 1: Validating GlcCer as an Antifungal Target

A primary application of **ETD151** is to confirm the importance of GlcCer for fungal viability and susceptibility. This is achieved by comparing the antifungal activity of **ETD151** against wild-type fungal strains versus mutant strains deficient in GlcCer biosynthesis (e.g., Δgcs mutants).[5] A significant increase in the minimum inhibitory concentration (MIC) or IC₅₀ for the mutant strain provides strong evidence for GlcCer's role as the target.





Workflow: Fungal Susceptibility Testing

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Caption: Workflow for comparing the susceptibility of wild-type and mutant fungi to **ETD151**.

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

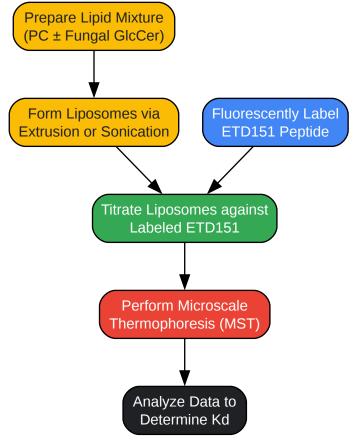


- Strain Culture: Culture wild-type and GlcCer-deficient mutant strains in an appropriate liquid medium (e.g., Potato Dextrose Broth for B. cinerea, RPMI for C. albicans) until they reach the mid-logarithmic growth phase.
- Inoculum Preparation: Wash the cells with sterile phosphate-buffered saline (PBS). Adjust the cell suspension to a final concentration of 1-5 x 10⁵ cells/mL in the test medium.
- **ETD151** Dilution: Prepare a 2-fold serial dilution of **ETD151** in a 96-well microtiter plate using the appropriate test medium. Final concentrations should typically range from 1 to 128 μM.
- Inoculation: Add the standardized fungal inoculum to each well containing the ETD151 dilutions. Include a positive control (no ETD151) and a negative control (no inoculum).
- Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 21°C for B. cinerea, 37°C for C. albicans) for 24-48 hours.
- Growth Measurement: Determine fungal growth by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. Alternatively, for metabolic activity, use a colorimetric assay like XTT.
- Data Analysis: Calculate the percentage of growth inhibition for each **ETD151** concentration relative to the positive control. Determine the IC₅₀ value (the concentration that inhibits 50% of growth) by fitting the data to a dose-response curve.

Application 2: Characterizing the ETD151-GlcCer Interaction

To investigate the direct molecular recognition between **ETD151** and its lipid target, biophysical techniques can be employed using model membrane systems like liposomes.[1][4] This approach allows for the quantitative measurement of binding affinity (e.g., Kd) in a controlled, cell-free environment. Microscale Thermophoresis (MST) is a powerful technique for this purpose.[1][2]





Workflow: Biophysical Interaction Analysis

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Caption: Workflow for measuring the binding affinity between **ETD151** and GlcCer-containing liposomes.

Protocol 2: Liposome Preparation and MST Analysis

- Lipid Film Preparation: Prepare lipid mixtures in glass vials. For the target system, use a mix
 of a bulk phospholipid like POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and
 purified fungal GlcCer (e.g., from B. cinerea) at a desired molar ratio (e.g., 95:5). For the
 control, use 100% POPC. Dissolve lipids in chloroform/methanol, then evaporate the solvent
 under a stream of nitrogen gas to form a thin lipid film.
- Hydration: Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mM. Vortex vigorously.



- Liposome Formation: Create unilamellar vesicles by either extrusion through polycarbonate membranes (100 nm pore size) or by probe sonication on ice.
- **ETD151** Labeling: Label **ETD151** with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. Remove excess dye using a desalting column.
- MST Experiment:
 - Keep the concentration of labeled ETD151 constant (in the low nM range).
 - Prepare a 16-point, 2-fold serial dilution of the GlcCer-containing liposomes and the control liposomes.
 - Mix each liposome dilution with the labeled ETD151 solution and load into MST capillaries.
 - Measure the thermophoretic movement using an MST instrument.
- Data Analysis: Plot the change in normalized fluorescence against the logarithm of the liposome concentration. Fit the data to a binding model (e.g., Kd model) to determine the dissociation constant. A significant binding curve should be observed for GlcCer-containing liposomes but not for the control liposomes.[1]

Application 3: Investigating Fungal Lipidome Alterations

ETD151 can be used as a perturbing agent to study how fungi respond to the specific disruption of GlcCer function. By treating fungal cells with a sub-lethal concentration of **ETD151**, researchers can analyze subsequent changes in the entire lipid profile (lipidomics) using techniques like liquid chromatography-mass spectrometry (LC-MS).

Protocol 3: Lipid Extraction from Fungal Cells for Lipidomics

This protocol is a modified version of established methods suitable for fungal cells.[10]

• Cell Culture and Treatment: Grow a liquid culture of the fungus to the desired density. Treat the culture with a sub-lethal concentration of **ETD151** (e.g., IC₂₅) for a defined period. Harvest an untreated culture as a control.



- Harvesting: Quickly harvest the cells by centrifugation at 4°C. Flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.[10]
- Extraction (MTBE Method):
 - To the frozen cell pellet (e.g., ~1x10⁸ cells), add 200 μL of cold methanol and 800 μL of cold methyl-tert-butyl ether (MTBE).[11]
 - Homogenize the sample thoroughly using a bead beater or probe sonicator.
 - Add 200 μL of water to induce phase separation.[11]
 - Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.[11]
- Lipid Collection:
 - Carefully collect the upper organic phase, which contains the lipids, into a new glass vial.
 [11]
 - Evaporate the solvent to dryness under a stream of nitrogen gas.[10]
- Storage and Analysis: Store the dried lipid extract at -80°C under argon or nitrogen until analysis.[10] Reconstitute the sample in an appropriate solvent (e.g., methanol/isopropanol) for injection into an LC-MS system for untargeted lipidomic profiling.[12]

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